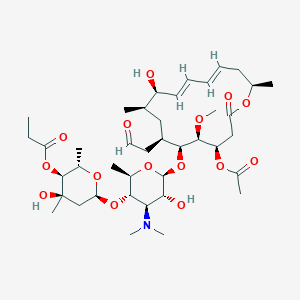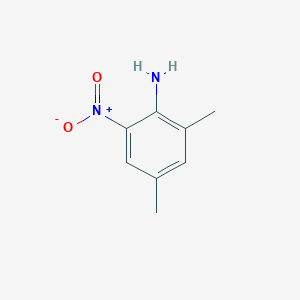
2,4-Dimethyl-6-nitroaniline
Overview
Description
2,4-Dimethyl-6-nitroaniline (2,4-DMNA) is an aromatic nitro compound that has been used in the synthesis of a variety of organic compounds and as a reagent in the laboratory. It is a colorless, crystalline solid with a melting point of 110-111 °C and a boiling point of 230 °C. 2,4-DMNA is highly soluble in organic solvents, such as ethanol and acetone, and is relatively stable under normal conditions. It is a versatile compound that has a wide range of applications in organic synthesis, as a reagent in laboratory experiments, and as a research tool in scientific studies.
Scientific Research Applications
Crystallographic Studies
Research has explored the structural properties of nitroaniline derivatives, including 2,4-Dimethyl-6-nitroaniline. A study by Krygowski and Maurin (1989) investigated the crystal and molecular structure of N,N-dimethyl-4-nitroaniline and its derivatives, providing insights against the classical through-resonance concept in nitroaniline and derivatives. This work contributes to the understanding of molecular interactions and structural properties in nitroaniline compounds (Krygowski & Maurin, 1989).
Piezoelectric and Optical Properties
In 2022, Baptista et al. explored the piezoelectric and optical properties of N,N-dimethyl-4-nitroaniline nano crystals embedded in poly-L-lactic acid fibers. The study demonstrated the potential of these materials in energy harvesting and as solid-state blue emitters due to their high piezoelectric response and blue fluorescence (Baptista et al., 2022).
Synthesis and Characterization
Research has also focused on the synthesis of nitroaniline derivatives. Shi-yan (2013) synthesized 2-methyl-6-nitroaniline and characterized it using various methods. This work contributes to the development of methodologies for producing nitroaniline derivatives with potential applications in various fields (Shi-yan, 2013).
Molecular and Crystal Structure Analysis
The study of the molecular and crystal structure of nitroaniline derivatives, including the this compound, has been a subject of interest. For example, Borbulevych et al. (2002) conducted a detailed analysis of N,N-dimethyl-4-nitroaniline derivatives, which are model compounds for non-linear optical organic materials. This research contributes to the understanding of the structural properties of these compounds, which is crucial for their potential applications in optical materials (Borbulevych et al., 2002).
Binding and Interaction Studies
Research has also been conducted on the binding properties of nitroanilines, including studies of their interactions with various solvents and materials. For instance, Correa and Silber (1997) investigated the binding of nitroanilines to reverse micelles of AOT in N-hexane, providing insights into the solute-solvent interactions of these compounds (Correa & Silber, 1997).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of nitroanilines, including this compound, have been a focus of research. Moliner, Escribano, and Peris (1998) conducted a theoretical analysis of p-nitroaniline and its dimer structures, providing insights into the NLO properties and the role of hydrogen bonding in these compounds (Moliner, Escribano, & Peris, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Nitroanilines are generally known to interact with various enzymes and proteins in the body .
Mode of Action
2,4-Dimethyl-6-nitroaniline, like other nitroanilines, undergoes a reduction process. The compound accepts an electron from an electron-donating species (reductant), leading to its reduction . This process converts the nitro group to an amino group, altering the compound’s chemical structure and properties .
Biochemical Pathways
Nitroanilines are known to interfere with the normal functioning of various biochemical pathways due to their reactivity .
Result of Action
Nitroanilines are generally known to cause cellular damage due to their reactivity . They can also cause skin and eye irritation, and may be harmful if inhaled .
Biochemical Analysis
Biochemical Properties
It is known that nitroanilines can participate in various biochemical reactions due to the presence of the nitro group . The nitro group can undergo reduction reactions to form amines, which can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Nitroanilines can undergo various chemical reactions due to the presence of the nitro group These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Nitroanilines can undergo various metabolic reactions due to the presence of the nitro group . These reactions could potentially involve various enzymes or cofactors, and could also affect metabolic flux or metabolite levels.
Properties
IUPAC Name |
2,4-dimethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRYYONYIUUFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167607 | |
| Record name | 6-Nitro-2,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1635-84-3 | |
| Record name | 2,4-Dimethyl-6-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2,4-xylidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1635-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-2,4-xylidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-2,4-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dimethyl-6-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF8VRN3SKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrogen bonding interactions observed in the crystal structure of 2,4-Dimethyl-6-nitroaniline?
A1: The research paper states that the asymmetric unit of this compound contains two independent molecules linked by weak N—H⋯O hydrogen-bonding interactions between the amino (N—H) and nitro (—NO2) groups []. These interactions are significant because they can influence the compound's packing in the solid state, which in turn can affect its physical properties like melting point, solubility, and stability. Understanding these interactions can be valuable for further research on potential applications of this compound.
Q2: What can be inferred about the molecular geometry of this compound from the provided abstract?
A2: The abstract mentions that both independent molecules of this compound are "approximately planar" with low root-mean-square deviation (r.s.d) values []. This suggests that the atoms within each molecule of this compound lie roughly within the same plane. This planar geometry could influence how the molecule interacts with other molecules or surfaces, a factor potentially important for its reactivity or applications in material science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

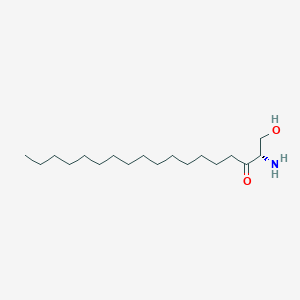


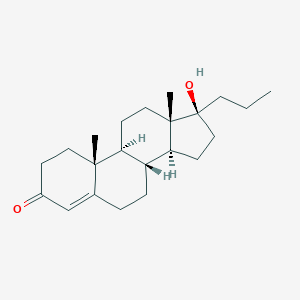

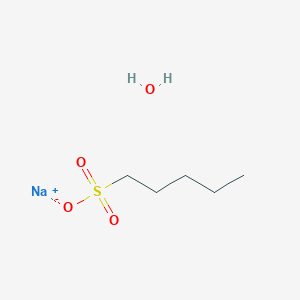

![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)
